molecular formula C14H11NO4S B8040398 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one

4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one

Cat. No.: B8040398
M. Wt: 289.31 g/mol
InChI Key: HUBBSDGAOCRPEF-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzyl group and a dioxo-dihydro-benzo-oxathiazinone core.

Preparation Methods

The synthesis of 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of specific substrates under microwave conditions or standard acid-promoted thermal reactions . The exact reaction conditions and reagents used can vary, but typically involve the formation of intermediate dihydro compounds .

Chemical Reactions Analysis

4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has potential applications in several scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. Additionally, it can be used in industrial research for the development of new materials and processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context. its unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one can be compared with other similar compounds, such as 4H-Benzo[d][1,3]oxazin-4-ones and their dihydro analogs . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific benzyl and dioxo-dihydro-benzo-oxathiazinone core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-benzyl-1,1-dioxo-2,1λ6,4-benzoxathiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(17,18)19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBBSDGAOCRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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